molecular formula C34H52N6O6 B15166146 N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide CAS No. 405105-08-0

N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide

Cat. No.: B15166146
CAS No.: 405105-08-0
M. Wt: 640.8 g/mol
InChI Key: WFSISVVYDRPDQV-DZUOILHNSA-N
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Description

N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is a synthetic peptide compound Peptides like this one are often designed for specific biological or chemical applications due to their unique sequences and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence is formed.

Industrial Production Methods

For industrial-scale production, the same SPPS method can be employed, but with larger reactors and automated synthesizers to handle the increased volume. The use of high-efficiency purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired substitution, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide has several scientific research applications:

    Chemistry: Used as a building block for designing novel peptides with specific properties.

    Biology: Studied for its potential neuroprotective effects and interactions with biological targets.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and other conditions.

    Industry: Utilized in the development of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide involves its interaction with specific molecular targets. The peptide sequence can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways involved in cell signaling, oxidative stress, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.

    N-Boc-L-prolinol: Used in the synthesis of chiral compounds and has applications in medicinal chemistry.

Uniqueness

N-Octylglycyl-L-prolyl-L-prolyl-L-prolyl-L-tyrosinamide is unique due to its specific sequence and the presence of an octyl group, which can enhance its hydrophobicity and membrane permeability. This makes it distinct from other peptides with similar sequences but lacking the octyl modification.

Properties

CAS No.

405105-08-0

Molecular Formula

C34H52N6O6

Molecular Weight

640.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-1-[2-(octylamino)acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H52N6O6/c1-2-3-4-5-6-7-18-36-23-30(42)38-19-9-12-28(38)33(45)40-21-10-13-29(40)34(46)39-20-8-11-27(39)32(44)37-26(31(35)43)22-24-14-16-25(41)17-15-24/h14-17,26-29,36,41H,2-13,18-23H2,1H3,(H2,35,43)(H,37,44)/t26-,27-,28-,29-/m0/s1

InChI Key

WFSISVVYDRPDQV-DZUOILHNSA-N

Isomeric SMILES

CCCCCCCCNCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N

Canonical SMILES

CCCCCCCCNCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N

Origin of Product

United States

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